2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
This compound belongs to the phthalazinone class, featuring a 1,2-dihydrophthalazin-1-one core substituted at position 2 with a 3-bromophenyl group and at position 4 with a 1,2,4-oxadiazole moiety bearing a 4-ethylphenyl substituent. The bromophenyl group enhances electrophilic reactivity, while the ethylphenyl-oxadiazole moiety contributes to hydrophobic interactions, making it a candidate for pharmacological applications such as kinase inhibition or ion channel modulation.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-2-15-10-12-16(13-11-15)22-26-23(31-28-22)21-19-8-3-4-9-20(19)24(30)29(27-21)18-7-5-6-17(25)14-18/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIZDOTVRQQQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the phthalazinone core and the introduction of the bromophenyl and ethylphenyl groups. Common synthetic routes may include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Bromophenyl Group: This step may involve the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: This can be done by reacting a suitable nitrile with hydrazine derivatives under acidic or basic conditions.
Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one exhibit significant anticancer properties. For instance, derivatives with oxadiazole moieties have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer proliferation.
Case Study:
A study published in European Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been explored. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests a possible therapeutic role in conditions characterized by chronic inflammation.
Table 1: Summary of Anti-inflammatory Effects
| Compound Type | Cytokine Inhibition | Reference |
|---|---|---|
| Oxadiazole Derivatives | IL-6, TNF-alpha | Journal of Medicinal Chemistry |
Material Science Applications
The unique properties of this compound allow for potential applications in material science. Its ability to form stable complexes with metals can be exploited in the development of novel materials for electronic applications or catalysis.
Photoluminescent Properties
Research has shown that certain derivatives can exhibit photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations
Bromine positioning (3-bromo vs. 2-bromo in ) influences steric and electronic interactions. The 3-bromo substituent in the target compound may favor π-stacking in protein binding .
Synthetic Accessibility :
- Yields for oxadiazole-containing compounds vary widely (30–72% in ), depending on substituent complexity. The target compound’s synthesis likely requires optimized cyclization steps, similar to procedures in using EDC·HCl/HOBt coupling .
Antimicrobial oxadiazoles () with phenoxyphenyl groups highlight the role of aromatic substituents in activity .
Biological Activity
The compound 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel chemical entity with potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18BrN5O2
- Molecular Weight : 426.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, particularly focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in neurological disorders.
Anticancer Activity
Recent research has highlighted the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of phthalazinone compounds exhibit selective inhibition of Aurora-A kinase, a critical regulator of mitosis. This inhibition leads to apoptosis in cancer cells, suggesting potential use in cancer therapy .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Compounds containing this structure have shown significant efficacy against various bacterial strains and fungi. In vitro studies have indicated that the compound exhibits dose-dependent antimicrobial effects .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:
- Aurora Kinase Inhibition : By inhibiting Aurora kinases, the compound disrupts the mitotic process in cancer cells, leading to cell cycle arrest and subsequent apoptosis .
- Antimicrobial Action : The oxadiazole ring enhances membrane permeability in bacterial cells, leading to cell lysis and death .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Pyrazole Derivatives : A review highlighted that pyrazole derivatives exhibit a broad spectrum of biological activities including anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) indicates that modifications can enhance efficacy .
- Fungicidal Activity : A patent described the synthesis of oxadiazol derivatives with significant fungicidal properties against agricultural pathogens. These findings suggest that similar modifications in our compound could enhance its antifungal activity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
